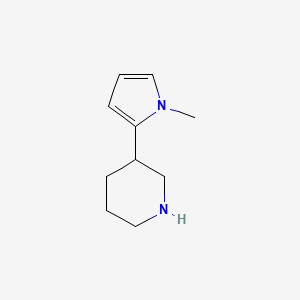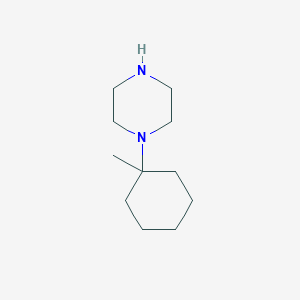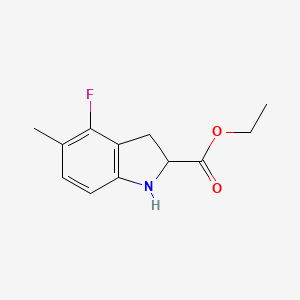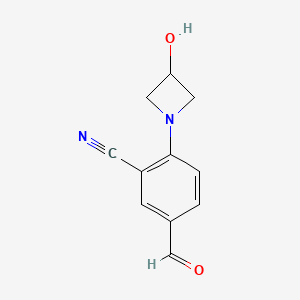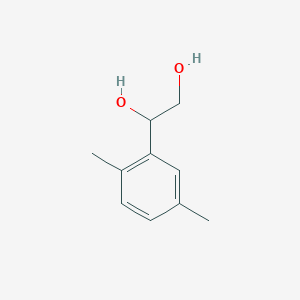
1-(2,5-Dimethylphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an ethane-1,2-diol moiety attached to the phenyl ring . It is a white crystalline solid with a predicted boiling point of 321.4±37.0 °C and a density of 1.104±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)ethane-1,2-diol can be synthesized through various methods. One common approach involves the reduction of 1-(2,5-dimethylphenyl)ethane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation of the corresponding ketone precursor. This method offers higher yields and can be scaled up for large-scale production . The reaction conditions include the use of a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under pressure.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed
Oxidation: 1-(2,5-Dimethylphenyl)ethane-1,2-dione.
Reduction: this compound.
Substitution: 1-(2,5-Dimethylphenyl)ethane-1,2-dichloride or 1-(2,5-Dimethylphenyl)ethane-1,2-dibromide.
Scientific Research Applications
1-(2,5-Dimethylphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-Phenyl-1,2-ethanediol: Lacks the methyl groups on the phenyl ring, resulting in different chemical and physical properties.
1-(2,4-Dimethylphenyl)ethane-1,2-diol: Has methyl groups at the 2 and 4 positions, leading to variations in reactivity and applications.
1-(3,5-Dimethylphenyl)ethane-1,2-diol: Methyl groups at the 3 and 5 positions, affecting its interaction with other molecules.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
InChI Key |
JCEPRVAPRQBJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate](/img/structure/B13212345.png)
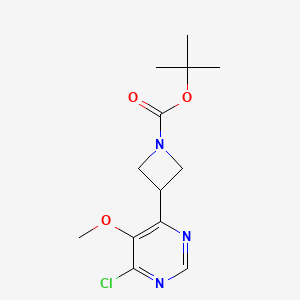
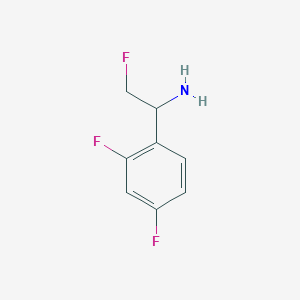
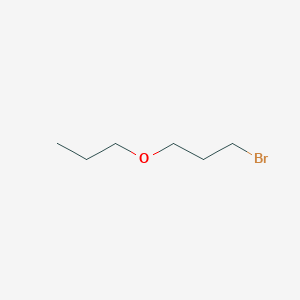
![tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate](/img/structure/B13212363.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide](/img/structure/B13212374.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13212378.png)
